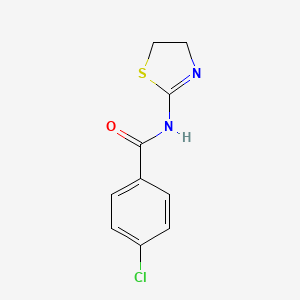

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide

CAS No.: 72225-18-4

Cat. No.: VC12011722

Molecular Formula: C10H9ClN2OS

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72225-18-4 |

|---|---|

| Molecular Formula | C10H9ClN2OS |

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |

| Standard InChI Key | BOQSUZFVLCCQFM-UHFFFAOYSA-N |

| SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is CHClNOS, with a molecular weight of 240.71 g/mol. The compound features a benzamide backbone substituted with a chlorine atom at the para position and a 4,5-dihydrothiazole ring attached via the amide nitrogen . The dihydrothiazole component introduces partial saturation at the 4 and 5 positions, distinguishing it from fully aromatic thiazole derivatives.

Key physicochemical properties inferred from analogous structures include:

| Property | Value |

|---|---|

| Density | ~1.46 g/cm³ |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMSO, ethanol) |

The presence of the chloro substituent enhances electronegativity, potentially influencing intermolecular interactions and crystal packing .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is documented, its preparation can be extrapolated from methods used for related benzamides. A plausible route involves:

-

Condensation of 4-chlorobenzoyl chloride with 2-amino-4,5-dihydrothiazole in the presence of a base (e.g., triethylamine) under anhydrous conditions .

-

Purification via recrystallization from ethanol or dimethylformamide (DMF) .

This method mirrors the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide derivatives, where refluxing in ethanol with piperidine facilitates amide bond formation .

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds include:

-

H NMR (400 MHz, DMSO-d):

-

IR (cm):

-

Mass spectrometry:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume